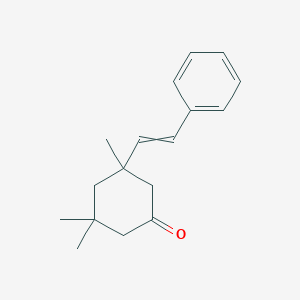
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one is a chemical compound with a complex structure that includes a cyclohexane ring substituted with three methyl groups and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one typically involves the controlled hydrogenation of isophorone, followed by further chemical modifications. One common method includes the oxidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on activated charcoal for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a similar cyclohexane ring structure but without the phenylethenyl group.
Isophorone: A related compound used as a precursor in the synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one.
3,5,5-Trimethyl-2-cyclohexen-1-ol: An intermediate in the synthesis of the target compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of a cyclohexane ring with both methyl and phenylethenyl groups makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
138307-90-1 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3,3,5-trimethyl-5-(2-phenylethenyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H22O/c1-16(2)11-15(18)12-17(3,13-16)10-9-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3 |
InChI Key |
BDGNEHUWODQZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















